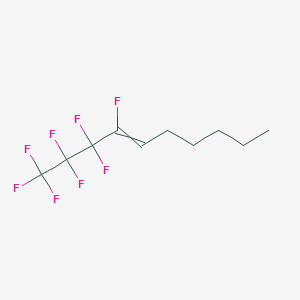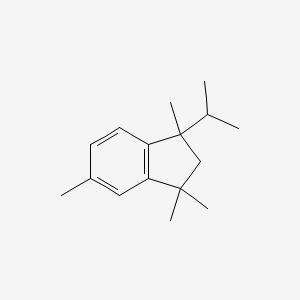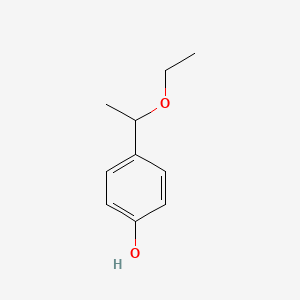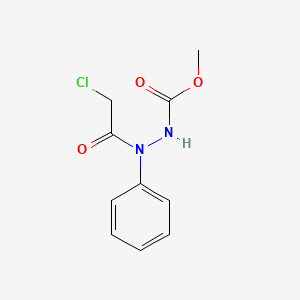
(Nona-1,3,5-trien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nona-1,3,5-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a nona-1,3,5-trien-1-yl group. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Nona-1,3,5-trien-1-yl)benzene typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a substituted benzene. The reaction is carried out under controlled temperatures, often around 130°C, to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve high-pressure cycloaddition techniques to improve the yields of the desired product. This method is advantageous for large-scale synthesis due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (Nona-1,3,5-trien-1-yl)benzene undergoes various chemical reactions, including:
Electrocyclisation: This reaction involves the formation of a new ring structure through the interaction of π-electrons.
Substitution Reactions: Common in aromatic compounds, where hydrogen atoms on the benzene ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Electrocyclisation: Typically requires heat and specific catalysts to facilitate the reaction.
Substitution Reactions: Often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products:
Electrocyclisation: Leads to the formation of cyclic compounds with new stereogenic centers.
Substitution Reactions: Produces various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Nona-1,3,5-trien-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its aromatic nature.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Nona-1,3,5-trien-1-yl)benzene involves its interaction with various molecular targets through its aromatic ring. The delocalized π-electrons in the benzene ring allow it to participate in electrophilic aromatic substitution reactions, forming stable intermediates and products . This compound can also undergo electrocyclisation, leading to the formation of new cyclic structures with unique properties .
Vergleich Mit ähnlichen Verbindungen
Benzene: The simplest aromatic hydrocarbon with a single benzene ring.
Cyclohexa-1,3,5-triene:
Comparison:
Eigenschaften
CAS-Nummer |
90256-75-0 |
|---|---|
Molekularformel |
C15H18 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
nona-1,3,5-trienylbenzene |
InChI |
InChI=1S/C15H18/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h4-14H,2-3H2,1H3 |
InChI-Schlüssel |
QWKIWKRTTSHNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


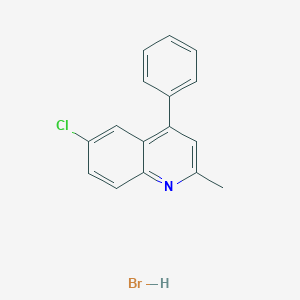
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
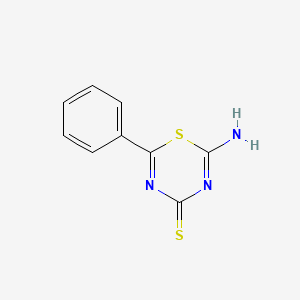

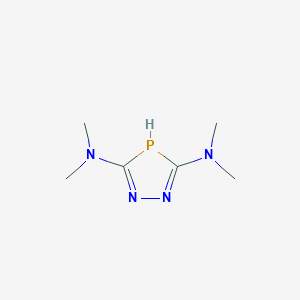
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
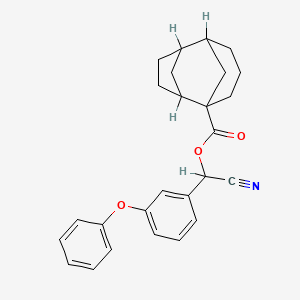
![2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14351980.png)
